3-(4-Fluoropyridin-2-YL)propan-1-amine
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Overview
Description
3-(4-Fluoropyridin-2-YL)propan-1-amine is a chemical compound with the molecular formula C8H11FN2. It is a fluorinated pyridine derivative, which means it contains a pyridine ring with a fluorine atom attached to it.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of Selectfluor®, a fluorinating agent, which allows for the selective fluorination of pyridine derivatives . The reaction conditions often involve the use of solvents such as acetonitrile and temperatures ranging from room temperature to 80°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The use of continuous flow reactors can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoropyridin-2-YL)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
3-(4-Fluoropyridin-2-YL)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a ligand in biological assays.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 3-(4-Fluoropyridin-2-YL)propan-1-amine involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Fluoropyridin-2-yl)propan-2-amine
- 3-(4-Fluoropyridin-2-yl)propan-2-amine
- 2-(4-Fluoropyridin-3-yl)propan-1-amine
Uniqueness
3-(4-Fluoropyridin-2-YL)propan-1-amine is unique due to the position of the fluorine atom on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable building block in the synthesis of pharmaceuticals and other advanced materials .
Properties
Molecular Formula |
C8H11FN2 |
---|---|
Molecular Weight |
154.18 g/mol |
IUPAC Name |
3-(4-fluoropyridin-2-yl)propan-1-amine |
InChI |
InChI=1S/C8H11FN2/c9-7-3-5-11-8(6-7)2-1-4-10/h3,5-6H,1-2,4,10H2 |
InChI Key |
ACNZOHMFGPABNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1F)CCCN |
Origin of Product |
United States |
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